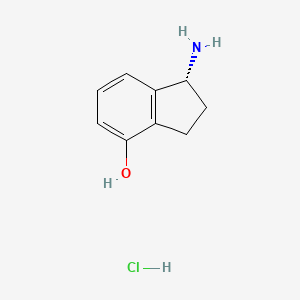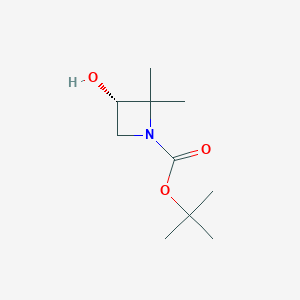
9-(4-Bromo-2-chlorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromo-2-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a subject of interest in scientific research.
Mecanismo De Acción
Target of Action
It’s worth noting that the compound shares structural similarities with profenofos , an organophosphate insecticide. Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.
Mode of Action
Like profenofos, 9-(4-Bromo-2-chlorophenyl)-9H-carbazole may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which may result in various physiological effects.
Biochemical Pathways
Inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nervous system .
Result of Action
If it acts similarly to profenofos, it could lead to overstimulation of the nervous system, potentially causing tremors, salivation, and other symptoms of nerve gas exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromo-2-chlorophenyl)-9H-carbazole typically involves the bromination and chlorination of carbazole derivatives. One common method includes the reaction of carbazole with 4-bromo-2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of different carbazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted carbazole derivatives.
Oxidation Reactions: Formation of oxidized carbazole compounds.
Reduction Reactions: Formation of reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
- Applied in the development of advanced materials for various industrial applications.
Comparación Con Compuestos Similares
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine atoms, resulting in different chemical properties.
9-(4-Chlorophenyl)-9H-carbazole: Contains only a chlorine atom, leading to variations in reactivity and applications.
9-(4-Bromophenyl)-9H-carbazole:
Uniqueness: The presence of both bromine and chlorine atoms in 9-(4-Bromo-2-chlorophenyl)-9H-carbazole makes it unique compared to other carbazole derivatives
Propiedades
IUPAC Name |
9-(4-bromo-2-chlorophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFKINOMIWXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [1,1'-biphenyl]-2-yltrifluoroborate](/img/structure/B6300942.png)

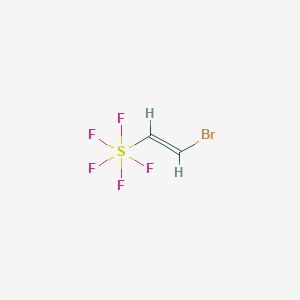

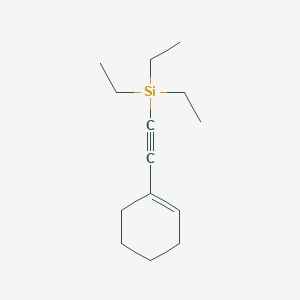
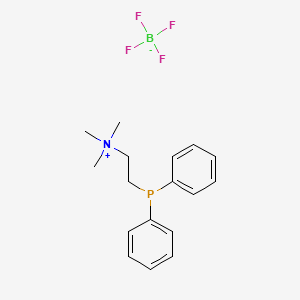
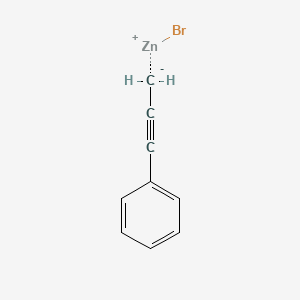

![(S)-2-(tert-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)


